![molecular formula C23H24N2O4S B2469609 N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide CAS No. 1115876-59-9](/img/structure/B2469609.png)
N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide, also known as CXCR3 antagonist AMG487, is a small molecule compound that has been extensively studied for its potential use in treating inflammatory and autoimmune diseases.
Scientific Research Applications
- Sulfones, including the compound , have been extensively explored in organic synthesis. Recent advances in catalytic desulfitative functionalizations have revealed sulfone derivatives as valuable substrates for C–C and C–X bond construction .
- Researchers have demonstrated that sulfones can participate in Pd-catalyzed Suzuki–Miyaura type reactions, expanding their versatility. Investigating the mechanistic features of these transformations is crucial for further development .
- The compound’s sulfone moiety provides an opportunity for metal-catalyzed C–S bond formation. Understanding the reactivity of sulfones in metal-catalyzed reactions can lead to novel synthetic methodologies .
- Exploring the compound’s photochemical reactivity may reveal new avenues for C–S bond functionalization. Photocatalysis offers unique opportunities for selective transformations, and sulfones could play a pivotal role in this context .
- Leveraging the compound’s chemistry, researchers can design synthetic routes to complex natural products. By incorporating sulfone-based reactions, they can access structurally diverse molecules with potential biological activities .
- The compound’s structure contains both an amide and a sulfonyl group. These functional groups can participate in Schiff base formation, leading to interesting ligands for metal complexes or other applications .
- Investigate the compound’s potential as a drug candidate. Its unique structural features, including the quinoline ring system and sulfonyl group, may contribute to specific interactions with biological targets .
Catalytic Desulfitative Functionalizations
Metal-Catalyzed C–S Bond Formation
Photocatalytic Approaches
Natural Product Synthesis
Schiff Base Formation
Pharmaceutical Applications
Mechanism of Action
Target of Action
A related compound, pefabloc sc, is known to inhibit serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins and are involved in numerous biological processes.
Mode of Action
It’s worth noting that inhibitors like pefabloc sc work by binding to the active site of the enzyme, preventing it from interacting with its substrate .
Result of Action
Inhibitors like pefabloc sc can prevent the activity of serine proteases, potentially influencing numerous biological processes where these enzymes play a role .
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-11-12-20-17(13-16)14-21(30(28,29)19-9-3-2-4-10-19)23(27)25(20)15-22(26)24-18-7-5-6-8-18/h2-4,9-14,18H,5-8,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZZLQKAVOPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide |
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